molecular formula C12H24N2O3 B7932018 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7932018
M. Wt: 244.33 g/mol
InChI Key: CCHOYSOSPICUMZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group, a methyl group, and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 3-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide or ethylene glycol under basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(2-Oxo-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carbinol.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of piperazine derivatives’ biological activity.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 3-Methyl-piperazine-1-carboxylic acid tert-butyl ester
  • 4-(2-Hydroxy-ethyl)-3-methyl-piperazine

Uniqueness

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and tert-butyl ester groups allows for diverse chemical modifications and applications, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-10-9-14(6-5-13(10)7-8-15)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHOYSOSPICUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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